Technical Guide: 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine (CAS No. 1432754-20-5)
Technical Guide: 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine (CAS No. 1432754-20-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromo-5-chloropyridin-2-YL)ethanamine is a substituted pyridine derivative recognized as a key building block in synthetic chemistry. Its structural features, including the bromine and chlorine substitutions on the pyridine ring and the chiral aminomethyl group, make it a valuable intermediate in the development of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the discovery of novel therapeutic agents.
Physicochemical Properties
The compound is most commonly available as its hydrochloride salt. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 1432754-20-5 | ChemScene |
| Chemical Name | 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine hydrochloride | MySkinRecipes[1] |
| Molecular Formula | C₇H₉BrCl₂N₂ | MySkinRecipes[1] |
| Molecular Weight | 271.97 g/mol | MySkinRecipes[1] |
| Form | Solid | Sigma-Aldrich |
| Storage | Room temperature | MySkinRecipes[1] |
Synthesis
While specific, detailed, publicly available experimental protocols for the synthesis of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine are limited, a general synthetic approach can be inferred from standard organic chemistry principles and related patent literature involving similar structures. The synthesis would likely begin with a suitable pyridine precursor, followed by a series of reactions to introduce the bromo, chloro, and ethanamine functionalities.
A plausible synthetic workflow is outlined below.
Caption: A generalized synthetic pathway for 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine.
Analytical Characterization
The structural confirmation and purity assessment of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine and its hydrochloride salt would typically involve a combination of the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, including the substitution pattern on the pyridine ring and the presence of the ethanamine side chain.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Applications in Drug Discovery and Agrochemical Research
1-(3-Bromo-5-chloropyridin-2-YL)ethanamine serves as a crucial intermediate in the synthesis of biologically active molecules.
Kinase Inhibitors
The primary application of this compound is in the development of kinase inhibitors for targeted cancer therapies.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The structure of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine provides a scaffold that, when further functionalized, can selectively bind to the active site of specific kinases, thereby inhibiting their activity and disrupting cancer cell proliferation and survival.
The general workflow for utilizing this intermediate in a drug discovery program is depicted below.
Caption: Workflow for the use of the title compound in drug discovery.
While the specific kinase targets for inhibitors derived from this intermediate are not explicitly detailed in the available literature, the general mechanism of action for such inhibitors involves blocking the phosphorylation cascade within cancer cells.
Caption: General mechanism of action for a kinase inhibitor.
Agrochemicals
This compound is also utilized in agrochemical research for the design of novel pesticides.[1] The halogenated pyridine core is a common feature in many modern insecticides and fungicides. The amine functionality allows for further chemical modifications to develop compounds with improved efficacy, selectivity, and environmental safety profiles.
Safety and Handling
As with all laboratory chemicals, 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-(3-Bromo-5-chloropyridin-2-YL)ethanamine is a valuable and versatile chemical intermediate. Its utility in the synthesis of kinase inhibitors for oncology and novel agrochemicals highlights its importance in modern chemical research and development. Further exploration of its synthetic applications is likely to lead to the discovery of new and improved therapeutic agents and crop protection products.
